2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole

Catalog No.
S8173507
CAS No.
M.F
C10H7F3N2O2S
M. Wt
276.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazol...

Product Name

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole

IUPAC Name

2-phenyl-1-(trifluoromethylsulfonyl)imidazole

Molecular Formula

C10H7F3N2O2S

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C10H7F3N2O2S/c11-10(12,13)18(16,17)15-7-6-14-9(15)8-4-2-1-3-5-8/h1-7H

InChI Key

MMRMBCHTEDZNBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CN2S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2S(=O)(=O)C(F)(F)F

2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole is a chemical compound characterized by a complex structure that includes a phenyl group, an imidazole ring, and a trifluoromethyl sulfonyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it of interest in various fields, particularly in medicinal chemistry and agrochemicals.

, primarily due to the reactivity of the sulfonyl and imidazole groups. Notably, it has been observed to participate in:

  • Nucleophilic substitutions: The trifluoromethyl sulfonyl group can act as a leaving group, allowing for nucleophilic attack by various nucleophiles.
  • Cyclization reactions: The imidazole ring can be involved in cyclization processes, leading to the formation of more complex structures.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution reactions under certain conditions.

Research indicates that 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole exhibits notable biological activity. It has been studied for its potential as an insecticide and fungicide, showing effectiveness against various pests and pathogens. The trifluoromethyl group contributes to its potency by enhancing binding interactions with biological targets.

Several synthesis methods have been reported for 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole:

  • Direct Sulfonylation: This method involves the reaction of phenyl imidazole with trifluoromethanesulfonic anhydride under controlled conditions.
  • One-Pot Reactions: Recent studies have reported one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving yield and reducing time.
  • SuFEx Chemistry: Utilizing sulfur(VI) fluoride exchange (SuFEx) allows for selective functionalization of the sulfonyl group, leading to various derivatives of the compound .

The applications of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole are diverse:

  • Agricultural Chemicals: Its insecticidal properties make it suitable for use in crop protection products.
  • Pharmaceuticals: The compound serves as a building block for developing new drugs targeting various diseases due to its biological activity.
  • Material Science: It can be used in the synthesis of advanced materials owing to its unique chemical properties.

Interaction studies have shown that 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole can interact with several biological targets:

  • Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Binding Affinity: Studies using molecular docking techniques indicate strong binding affinity to certain protein targets, which may correlate with its observed biological effects .

Several compounds share structural similarities with 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Trifluoromethyl)phenylimidazoleContains a trifluoromethyl group and an imidazole ringLacks the sulfonyl functionality
FipronilA phenylpyrazole insecticideExhibits broader insecticidal spectrum
TriflumizoleA fungicide with a similar trifluoromethyl groupSpecifically designed for agricultural use
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazoleContains a pyrazole ring instead of imidazoleEnhanced antifungal properties

Uniqueness

The uniqueness of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole lies in its combination of the trifluoromethyl sulfonyl moiety with the imidazole structure, offering distinct reactivity and biological activity not found in similar compounds.

This detailed exploration highlights the significance of 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole in both chemical research and practical applications across various industries.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

276.01803313 g/mol

Monoisotopic Mass

276.01803313 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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